(R)-1-Phenoxybutan-2-amine
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Overview
Description
®-1-Phenoxybutan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenoxy group attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenoxybutan-2-amine typically involves the reaction of phenol with ®-2-aminobutan-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the phenoxy group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of ®-1-Phenoxybutan-2-amine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity ®-1-Phenoxybutan-2-amine.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenoxybutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-Phenoxybutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Phenoxybutan-2-amine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenoxybutan-2-amine: The enantiomer of ®-1-Phenoxybutan-2-amine, which may have different biological activities.
1-Phenoxypropan-2-amine: A structurally similar compound with a shorter carbon chain.
1-Phenoxybutan-1-amine: A positional isomer with the amine group at a different position.
Uniqueness
®-1-Phenoxybutan-2-amine is unique due to its specific stereochemistry and the presence of both phenoxy and amine functional groups. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
223606-08-4 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-1-phenoxybutan-2-amine |
InChI |
InChI=1S/C10H15NO/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1 |
InChI Key |
VKNIDSRZBZQPAH-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](COC1=CC=CC=C1)N |
Canonical SMILES |
CCC(COC1=CC=CC=C1)N |
Origin of Product |
United States |
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